molecular formula C21H25N3OS B4020500 2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4020500
M. Wt: 367.5 g/mol
InChI Key: SXJZFVBAKKDBGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives involves multiple steps, starting from precursors such as 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These processes often entail condensation reactions, cyclizations, and modifications with various functional groups to achieve desired derivatives with potential biological activities (Ashalatha et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of benzothieno[2,3-d]pyrimidin-4(3H)-ones typically involves spectral data, including NMR, IR, and mass spectrometry. These techniques help in confirming the structures of synthesized compounds and elucidating details such as substitution patterns and tautomerism (Craciun et al., 1998).

Chemical Reactions and Properties

Benzothieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including interactions with nucleophiles, which lead to the formation of a wide array of derivatives. These reactions are significant for modifying the compound's biological activity and pharmacological profile (Ding et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be influenced by the specific substituents on the benzothieno[2,3-d]pyrimidin-4(3H)-one core. These properties are crucial for determining the compound's suitability for further development as a pharmacological agent.

Chemical Properties Analysis

Chemical properties, including reactivity towards various chemical agents, stability under different conditions, and the potential for forming derivatives, are pivotal. For instance, the reactivity of these compounds with hydrazonoyl halides to form tetrazin-6-ones highlights the versatility and potential for chemical modification to enhance biological activity (Abdallah, 2002).

properties

IUPAC Name

2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-4-24(5-2)15-9-7-14(8-10-15)19-22-20(25)18-16-11-6-13(3)12-17(16)26-21(18)23-19/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJZFVBAKKDBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CC(CC4)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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